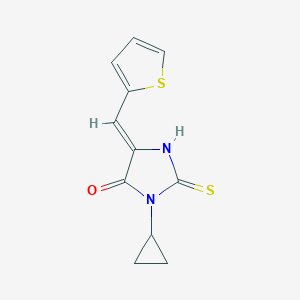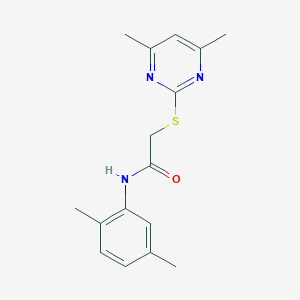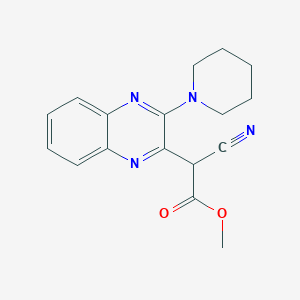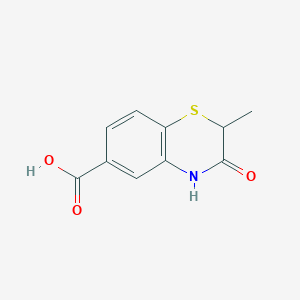![molecular formula C20H21N3O2S B476100 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 723297-34-5](/img/structure/B476100.png)
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a compound belonging to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse pharmacological and antimicrobial applications . The presence of the oxadiazole ring imparts significant biological activity, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. The process begins with the conversion of benzoic acid into ethyl benzoate, followed by the formation of benzohydrazide. This intermediate is then cyclized to form 5-phenyl-1,3,4-oxadiazol-2-thiol. The final step involves the reaction of this thiol with equimolar ratios of different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other 1,3,4-oxadiazole derivatives, such as:
- 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)-N-phenylacetamide
- 4-[2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]morpholine Compared to these compounds, 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide may exhibit unique properties due to the specific substituents on the oxadiazole ring and the acetamide moiety .
Properties
CAS No. |
723297-34-5 |
|---|---|
Molecular Formula |
C20H21N3O2S |
Molecular Weight |
367.5g/mol |
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O2S/c1-12-6-5-7-16(10-12)19-22-23-20(25-19)26-11-17(24)21-18-14(3)8-13(2)9-15(18)4/h5-10H,11H2,1-4H3,(H,21,24) |
InChI Key |
BUOWOGYFUAUJIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476085.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B476133.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B476160.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B476168.png)
![N-(2,6-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B476174.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B476235.png)

![Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B476329.png)
![(2E)-N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B476339.png)
![N-(5-{1-cyano-2-[5-nitro-2-(2-phenoxyethoxy)phenyl]vinyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B476369.png)


![5H-chromeno[4,3-b]pyridin-3-yl(2-hydroxy-5-methylphenyl)methanone](/img/structure/B476495.png)
